Acetylalanylalanine

Descripción general

Descripción

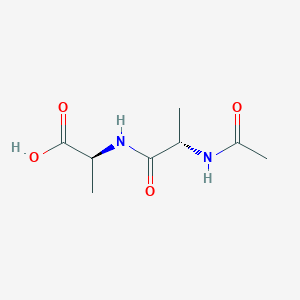

Acetylalanylalanine is a dipeptide composed of two alanine molecules linked by a peptide bond, with an acetyl group attached to the amino terminus. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and biochemical research. It is known for its stability and ability to mimic natural peptides, making it a valuable tool in the study of protein structure and function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of acetylalanylalanine typically involves the esterification and acetylation of dipeptides. One common method includes the conversion of free carboxylic and amino groups of alanylalanine to methyl esters, followed by acetylation to form N-acetylalanylalanine . The reaction conditions often involve the use of protective groups to prevent unwanted side reactions and the use of catalysts to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications for pharmaceutical or research use.

Análisis De Reacciones Químicas

Types of Reactions: Acetylalanylalanine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bond in the presence of water and an acid or base.

Oxidation: Reaction with oxidizing agents, potentially leading to the formation of new functional groups.

Reduction: Reaction with reducing agents, which can alter the oxidation state of the compound.

Substitution: Replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Catalysts like palladium on carbon or other transition metals.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields the constituent amino acids, while oxidation and reduction can lead to various derivatives with altered functional groups.

Aplicaciones Científicas De Investigación

Acetylalanylalanine has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and degradation.

Biology: Helps in understanding protein folding and stability.

Medicine: Potential therapeutic applications due to its stability and ability to mimic natural peptides.

Mecanismo De Acción

The mechanism of action of acetylalanylalanine involves its interaction with various molecular targets, primarily through its peptide bond and acetyl group. These interactions can influence protein folding, stability, and function. The compound can act as a substrate or inhibitor for enzymes involved in peptide synthesis and degradation, thereby affecting various biochemical pathways.

Comparación Con Compuestos Similares

- N-acetylglycylglycine

- N-acetylalanylglycine

- N-acetylalanine

Comparison: Acetylalanylalanine is unique due to its specific sequence of alanine residues and the presence of an acetyl group. This structure provides it with distinct stability and reactivity compared to other similar compounds. For instance, N-acetylglycylglycine and N-acetylalanylglycine have different amino acid sequences, which can affect their chemical properties and biological activities .

Actividad Biológica

Acetylalanylalanine, a dipeptide derivative of alanine, has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and implications in health and disease.

Chemical Structure and Properties

This compound is composed of two alanine residues with an acetyl group attached to one of the amino acids. Its chemical structure can be represented as follows:

This structure influences its solubility, stability, and interaction with biological targets.

- Nitrogen Transport : Similar to other amino acids like glutamine and alanine, this compound may play a role in nitrogen transport within the body. Nitrogen is essential for various metabolic processes, including amino acid synthesis and energy production .

- Fatigue Modulation : Research indicates that amino acids can influence fatigue markers during exercise. This compound may help modulate central fatigue by affecting neurotransmitter levels, particularly serotonin and dopamine, which are crucial for maintaining energy levels during physical exertion .

- Antioxidant Properties : Some studies suggest that dipeptides exhibit antioxidant effects, potentially reducing oxidative stress in cells. This property could be beneficial in preventing cellular damage associated with various diseases .

In Vitro Studies

In vitro studies have shown that this compound can influence cell proliferation and apoptosis. For instance, it has been observed to enhance the survival of certain cell types under stress conditions, indicating a protective role against apoptosis .

In Vivo Studies

In vivo studies involving animal models have demonstrated that supplementation with this compound can lead to improvements in exercise performance and recovery. For example, a study indicated that rats supplemented with alanine derivatives exhibited reduced muscle ammonia accumulation during resistance training, which is linked to decreased fatigue .

Case Studies

Several case studies have explored the effects of alanine supplementation on human health:

- Cognitive Function : A randomized controlled trial found that beta-alanine supplementation improved cognitive performance in older adults by enhancing memory recall and reducing cognitive decline .

- Diabetes Management : Another study reported that carnosine (a related dipeptide) supplementation improved glycemic control in patients with type 2 diabetes, suggesting potential benefits for this compound in metabolic disorders .

Research Findings Summary

| Study | Intervention | Findings |

|---|---|---|

| Rokicki et al. (2015) | Carnosine/anserine supplementation | Improved verbal episodic memory performance in older adults |

| Elbarbary et al. (2018) | Carnosine supplementation | Significant improvement in oxidative stress and glycemic control in T2DM patients |

| Nealon et al. (2016) | Beta-alanine supplementation | Increased exercise capacity in individuals with T2DM |

Potential Applications

- Sports Nutrition : Due to its potential to reduce fatigue and enhance performance, this compound could be a valuable supplement for athletes.

- Cognitive Health : Its possible neuroprotective effects may make it a candidate for cognitive enhancement supplements.

- Metabolic Health : Given its role in modulating metabolic parameters, further research could explore its use in managing conditions like diabetes.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-4(9-6(3)11)7(12)10-5(2)8(13)14/h4-5H,1-3H3,(H,9,11)(H,10,12)(H,13,14)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZMSEWWBGCBFM-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173808 | |

| Record name | Acetylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19245-87-5, 19993-26-1 | |

| Record name | N-Acetyl-L-alanyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19245-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylalanylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019993261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of N-Acetylalanylalanine?

A1: N-Acetylalanylalanine is a dipeptide commonly found at the N-terminus of proteins, particularly the M4 isozyme of lactate dehydrogenase. Research suggests that N-terminal acetylation, including the presence of N-Acetylalanylalanine, can impact protein stability, function, and subcellular localization.

Q2: How does N-Acetylalanylalanine interact with the enzyme N-Acetylalanine aminopeptidase?

A2: N-Acetylalanine aminopeptidase, found in human erythrocytes, exhibits high specificity for cleaving N-Acetylalanylalanine from the N-terminus of peptides. This enzyme shows decreasing activity with longer peptides containing N-Acetylalanylalanine at their N-terminus. The exact mechanism of interaction and substrate specificity requires further investigation.

Q3: Can presolvated electrons cleave the peptide bonds in peptides containing N-Acetylalanylalanine?

A3: Yes, research using electron spin resonance (ESR) spectroscopy and DFT calculations has shown that presolvated electrons can cleave the carboxyl ester groups of N-Acetylalanylalanine methyl ester, producing methyl radicals. Further annealing leads to chain scission at the peptide bond, resulting in the formation of alanyl radicals and eventually α-carbon peptide backbone radicals. This research highlights the potential impact of ionizing radiation on peptides containing N-Acetylalanylalanine.

Q4: Are there structural differences in the M4 isozyme of lactate dehydrogenase isolated from normal liver tissue and hepatoma tissue?

A4: Research comparing the M4 isozyme of lactate dehydrogenase from normal rat liver and two Morris hepatomas (7777 and 7793) found no differences in the amino- or carboxyl-terminal regions. All three enzyme sources contained N-Acetylalanylalanine at their N-terminus and phenylalanine at their carboxyl-terminus. This suggests that any functional differences between these enzymes may arise from variations in other regions of their amino acid sequences or post-translational modifications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.